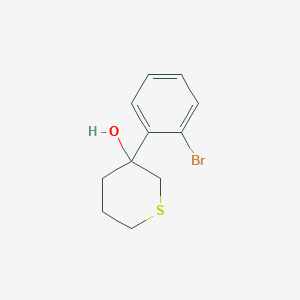
3-(2-Bromophenyl)thian-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)thian-3-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thian-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)thian-3-ol typically involves the bromination of phenylthian-3-ol. One common method includes the reaction of phenylthian-3-ol with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of phenylthian-3-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylthian-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromophenyl)thian-3-ol has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromophenyl)thian-3-ol largely depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.
類似化合物との比較
2-Bromophenol: Similar in structure but lacks the thian-3-ol moiety.
Phenylthian-3-ol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Bromothian-3-ol Derivatives: Compounds with different substituents on the thian-3-ol ring.
Uniqueness: 3-(2-Bromophenyl)thian-3-ol is unique due to the presence of both a bromine atom and a thian-3-ol moiety, which imparts distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC名 |
3-(2-bromophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13BrOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2 |
InChIキー |
GSQBUSYRMSVAKU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CSC1)(C2=CC=CC=C2Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
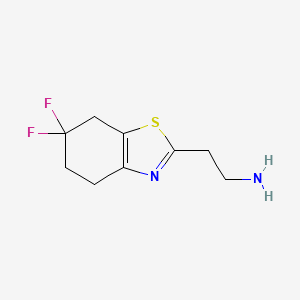
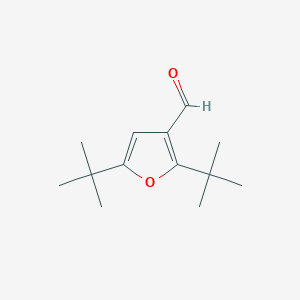
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)

![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
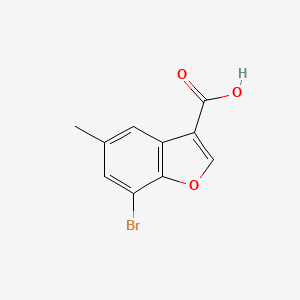

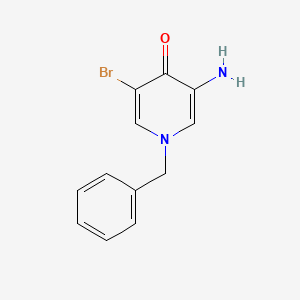
![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
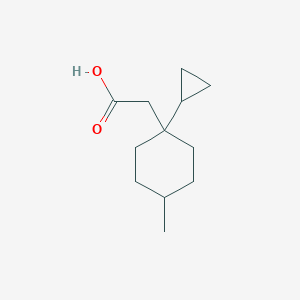
(propan-2-yl)amine](/img/structure/B13194122.png)
